molecular formula C6H8N2O B1285702 3-Cyclopropylisoxazol-5-amine CAS No. 21080-91-1

3-Cyclopropylisoxazol-5-amine

Cat. No. B1285702
CAS RN: 21080-91-1
M. Wt: 124.14 g/mol
InChI Key: HAFQCGUIQVGCKG-UHFFFAOYSA-N
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Description

3-Cyclopropylisoxazol-5-amine is a compound of interest in the field of pharmaceutical chemistry due to its potential applications in drug development. The compound features a cyclopropyl group attached to an isoxazole ring with an amine substituent at the fifth position. This structure is a key motif in various synthetic pathways and can lead to the formation of diverse bioactive molecules.

Synthesis Analysis

The synthesis of 5-aminoisoxazoles, including those with a cyclopropyl group, has been explored through various methods. One efficient approach involves the use of α-cyclopropyl β-oximyl amides in the presence of triflic anhydride (Tf2O) in DMF, which allows for sequential ring-opening and intramolecular cyclization reactions under mild conditions . Another method includes a formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines catalyzed by AgNTf2, leading to functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives . Additionally, a one-pot three-component synthesis has been reported, which involves β-oxo dithioesters, amines, and hydroxylamine, yielding 5-substituted 3-aminoisoxazoles .

Molecular Structure Analysis

The molecular structure of 3-Cyclopropylisoxazol-5-amine is characterized by the presence of a three-membered cyclopropyl ring fused to an isoxazole ring. The isoxazole ring is a five-membered heterocycle containing both nitrogen and oxygen atoms, which can engage in various chemical reactions due to the presence of the amine group. The structure of related compounds has been elucidated using NMR spectroscopy and other analytical techniques .

Chemical Reactions Analysis

3-Cyclopropylisoxazol-5-amine can participate in a range of chemical reactions. For instance, the amine group can be involved in amination reactions to produce guanosine derivatives . The cyclopropyl group can undergo ring-opening reactions, as seen in the synthesis of 2-azabicyclo[3.1.0]hexanes, which upon heating with carboxylic anhydrides, open up to afford vinylogous amides . Moreover, the isoxazole ring can be functionalized through various synthetic strategies, such as the cyclization of N, O-DiBoc beta-keto hydroxamic acids or the heteroannulation involving β-oxo dithioesters .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Cyclopropylisoxazol-5-amine are influenced by its molecular structure. The presence of the cyclopropyl group can impart strain to the molecule, affecting its reactivity. The isoxazole ring's heteroatoms contribute to the compound's polarity and potential hydrogen bonding capabilities. The amine group can act as a nucleophile in various reactions and can also be modified to alter the compound's solubility and reactivity . The specific physical properties such as melting point, solubility, and stability would require experimental determination and are not detailed in the provided papers.

Scientific Research Applications

Catalytic Cycloaddition Reactions

Research has demonstrated the utility of catalytic cycloaddition reactions involving isoxazol-5-amines, such as the AgNTf2-catalyzed formal [3 + 2] cycloaddition with ynamides. This method provides efficient access to functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives, highlighting the potential of isoxazol-5-amines in synthesizing complex structures with high yields under simple reaction conditions (Cao et al., 2019).

Neuroprotective and Antiproliferative Properties

Isoxazol-5-amines derivatives have been studied for their neuroprotective and antiproliferative properties. Novel 5-N,N-disubstituted-5-amino-3-(2-oxopropyl)-1,2,4-thiadiazoles were synthesized and evaluated, revealing selectivity towards cancer cells in vitro. This research opens pathways for isoxazol-5-amines in the development of new antitumor leads (Proshin et al., 2019).

One-Pot Heteroannulation

The one-pot three-component synthesis of 3-aminoisoxazoles from β-oxo dithioesters, amines, and hydroxylamine is another notable application. This regioselective synthesis method underscores the versatility of isoxazol-5-amines in creating synthetically challenging structures efficiently (Samai et al., 2013).

Electrosynthesis and Dual Reactivity

The electrochemical synthesis involving isoxazol-5-amines, such as the cathodic reduction of 5-cyclopropylisoxazole to generate reactive anions, demonstrates the compound's dual reactivity. This method facilitates the synthesis of novel isoxazole derivatives, showcasing the potential for developing unique chemical structures through electrochemical reactions (Petrosyan et al., 2007).

Synthetic Versatility

The synthesis of functionalized isoxazoles via the addition-elimination of amines on bromoisoxazolines illustrates the synthetic versatility of isoxazol-5-amines. This approach enables the preparation of diverse isoxazole structures, further extending the applicability of isoxazol-5-amines in synthetic chemistry (Girardin et al., 2009).

Safety And Hazards

The safety data sheet for 3-Cyclopropylisoxazol-5-amine should be consulted for detailed information on its safety and hazards .

properties

IUPAC Name

3-cyclopropyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFQCGUIQVGCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585451
Record name 3-Cyclopropyl-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylisoxazol-5-amine

CAS RN

21080-91-1
Record name 3-Cyclopropyl-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropyl-1,2-oxazol-5-amine
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